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Compound of Interest

Compound Name: N-Tosyl-L-aspartic acid

Cat. No.: B122637

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Tosyl-L-aspartic acid is a versatile derivative of the amino acid L-aspartic acid.
The attachment of a tosyl (p-toluenesulfonyl) group to the nitrogen atom serves multiple
purposes in organic synthesis. Primarily, the tosyl group acts as a robust protecting group for
the amine, preventing its participation in unwanted side reactions during subsequent synthetic
steps.[1][2] This protection is crucial in complex syntheses, such as peptide manufacturing.[3]
Furthermore, the inherent chirality of the L-aspartic acid backbone, preserved in its N-tosylated
form, makes it an invaluable chiral building block for asymmetric synthesis, allowing for the
controlled introduction of stereocenters into target molecules.[1][4] Its applications extend to
the design of chiral ligands for asymmetric catalysis and as a key intermediate in the synthesis
of various pharmaceuticals.[1][5]

Application Note 1: Synthesis of N-Tosyl-L-aspartic
Acid

The foundational reaction for utilizing this molecule is its synthesis via the tosylation of L-
aspartic acid. This process involves the reaction of the amino group of L-aspartic acid with p-
toluenesulfonyl chloride (tosyl chloride) under basic conditions. The base is crucial for

deprotonating the amino group, increasing its nucleophilicity, and neutralizing the HCI
byproduct.

Reaction Mechanism Workflow
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The synthesis follows a standard nucleophilic acyl substitution pathway at the sulfonyl group.
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Caption: Workflow for the synthesis of N-Tosyl-L-aspartic acid.

Experimental Protocol: Synthesis of N-Tosyl-L-aspartic
Acid

This protocol is adapted from standard tosylation procedures for amino acids.
Materials:

e L-Aspartic Acid

o p-Toluenesulfonyl chloride (Tosyl Chloride)

e Sodium Hydroxide (NaOH)

» Dioxane

e Concentrated Hydrochloric Acid (HCI)

o Distilled Water
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Magnetic stirrer and hotplate

pH paper or pH meter

Ice bath

Buchner funnel and flask

Procedure:

e Dissolution: In a 250 mL round-bottom flask, dissolve 13.3 g (0.1 mol) of L-aspartic acid in
100 mL of 1 M sodium hydroxide solution. Cool the solution to 10-15°C in an ice bath.

» Addition of Tosyl Chloride: While stirring vigorously, add a solution of 21.0 g (0.11 mol) of
tosyl chloride in 50 mL of dioxane in portions over 30 minutes. Maintain the temperature
below 20°C.

e Reaction: Continue stirring the mixture at room temperature for 2-3 hours. During this time,
monitor the pH and maintain it between 9-10 by adding 1 M NaOH as needed.

o Work-up: After the reaction is complete (monitored by TLC if desired), transfer the mixture to
a separatory funnel. Wash the aqueous layer with 50 mL of diethyl ether to remove any
unreacted tosyl chloride. Discard the ether layer.

o Precipitation: Cool the aqueous layer in an ice bath and acidify it to pH 1-2 by slowly adding
concentrated HCI. A white precipitate of N-Tosyl-L-aspartic acid will form.

« |solation: Collect the precipitate by vacuum filtration using a Buichner funnel.
 Purification: Wash the solid with cold distilled water (3 x 30 mL) to remove salts.

e Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight.

Quantitative Data
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Parameter Value Reference
Starting Material L-Aspartic Acid N/A
Reagent p-Toluenesulfonyl chloride N/A

Typical Yield 80-90% [6]

Purity (Recrystallized) >98% N/A
Molecular Weight 287.29 g/mol [5]

Application Note 2: Peptide Coupling Reactions

N-Tosyl-L-aspartic acid is utilized in peptide synthesis where the tosyl group protects the a-
amino group, allowing for selective activation of one of its carboxylic acid groups for amide
bond formation.[1] Common coupling reagents like dicyclohexylcarbodiimide (DCC) or uronium
salts (HBTU, HATU) are used to facilitate this reaction.[1]

Peptide Coupling Workflow
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Reactants
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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